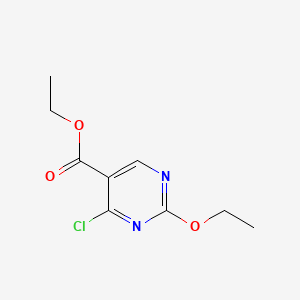

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Description

BenchChem offers high-quality Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

79614-52-1 |

|---|---|

Molecular Formula |

C9H11ClN2O3 |

Molecular Weight |

230.65 g/mol |

IUPAC Name |

ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H11ClN2O3/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3 |

InChI Key |

GRLKBTHCYBPJBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C(=N1)Cl)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Synthesis, Reactivity, and Applications

Senior Application Scientist Note: The initial query for Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate under CAS number 16096-94-1 revealed a data discrepancy. Publicly available chemical databases associate CAS 16096-94-1 with 1,6-Hexanediol diglycidylether[1]. Due to the scarcity of reliable technical information on the requested ethoxy-variant, and to ensure scientific integrity and provide a valuable resource, this guide will focus on the closely related and extensively documented analogue: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS: 5909-24-0). This compound shares the core pyrimidine scaffold and offers significant utility as a versatile intermediate in medicinal and agricultural chemistry. The principles, protocols, and applications discussed herein provide a robust framework for researchers working with substituted chloropyrimidines.

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a trifunctional heterocyclic compound of significant interest to the synthetic chemist. Its structure incorporates three key reactive sites: an electrophilic C4 carbon susceptible to nucleophilic aromatic substitution, an ester group amenable to hydrolysis or amidation, and a methylthio group at the C2 position that can also be displaced under certain conditions. This unique arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures.

The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including DNA bases, and its derivatives exhibit a wide spectrum of pharmacological properties such as anticancer, antiviral, antibacterial, and anticonvulsant activities[2]. Consequently, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a pivotal starting material for the synthesis of novel therapeutic agents and potent agrochemicals, particularly herbicides and fungicides[2][3]. Its stability and predictable reactivity make it an ideal choice for streamlining synthetic pathways in both academic research and industrial drug discovery[3].

Physicochemical and Spectroscopic Properties

Accurate characterization of a starting material is fundamental to its successful application in synthesis. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is typically a white to light yellow crystalline powder[4][5]. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5909-24-0 | |

| Molecular Formula | C₈H₉ClN₂O₂S | |

| Molecular Weight | 232.69 g/mol | |

| Melting Point | 58-63 °C | [2][4][6] |

| Boiling Point | 132 °C @ 0.4 mmHg | [4] |

| Appearance | White to light yellow/orange/green powder/crystal | [4][5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |

| Storage Temperature | 2-8°C, Keep container tightly closed in a dry, cool, and well-ventilated place. | [6][7] |

While a full, peer-reviewed spectroscopic analysis for the ethoxy-variant is unavailable, the expected signals for the methylthio compound are critical for identity confirmation. For related tetrahydropyrimidine structures, characteristic IR absorptions include N-H stretching (~3234 cm⁻¹), C=O stretching (~1701 cm⁻¹), and C=C stretching (~1645 cm⁻¹)[8]. The ¹H-NMR would characteristically show signals for the ethyl ester group (a quartet around 4.0 ppm and a triplet around 1.1 ppm), a singlet for the methylthio group, and a singlet for the pyrimidine proton[8].

Synthesis Pathway and Experimental Protocol

The preparation of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reliably achieved through a two-step procedure starting from common laboratory reagents[2]. The process involves an initial condensation to form the pyrimidine ring, followed by chlorination.

Synthetic Workflow Diagram

Caption: A two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established literature procedures[2].

Step 1: Synthesis of 4-Oxopyrimidine Sodium Salt

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add S-methylisothiourea sulfate.

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the free base.

-

Add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the 4-oxopyrimidine sodium salt.

-

Collect the solid precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Chlorination to Yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

-

In a fume hood, carefully add the dried 4-oxopyrimidine sodium salt from Step 1 to an excess of phosphorous oxychloride (POCl₃) in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to afford the pure Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a white to light yellow solid[9]. The purity can be confirmed by HPLC, with expected yields around 92%[9].

Reactivity Profile: A Hub for Nucleophilic Substitution

The reactivity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is dominated by the labile chlorine atom at the C4 position. This position is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effects of the adjacent nitrogen atoms and the ester group.

A wide array of nucleophiles can be employed to displace the C4 chloride, providing facile access to a diverse library of substituted pyrimidines. Documented reactions include displacement with:

-

Amines: Treatment with primary or secondary amines, such as dimethylamine, readily yields the corresponding 4-amino derivatives[10].

-

Alkoxides and Phenoxides: Reaction with sodium alkoxides or phenoxides results in the formation of 4-alkoxy or 4-aryloxy pyrimidines[10].

-

Thiolates: Sodium thiophenoxide displaces the chloride to give the 4-arylthioether[10].

Interestingly, the methylthio group at C2 can also be displaced, though it is generally less labile than the C4 chlorine. However, treatment with an excess of a strong nucleophile like sodium methoxide can lead to the displacement of both the chloro and methylthio groups, yielding products such as methyl 2,4-dimethoxypyrimidine-5-carboxylate[10]. This differential reactivity allows for selective and sequential functionalization of the pyrimidine ring, a key strategy in combinatorial chemistry and drug discovery.

Caption: Reactivity sites of the target compound.

Applications in Drug Development and Agrochemicals

The utility of this pyrimidine scaffold is best demonstrated by its application as a key intermediate in the synthesis of high-value molecules.

-

Kinase Inhibitors: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a documented precursor for synthesizing inhibitors of various kinases, including cyclin-dependent kinases (CDKs), PDGF, FGF, and EGF receptors[11]. For example, it was used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which are potent inhibitors of kinases like Raf and show anti-proliferative activity against tumor cells, making them valuable in cancer research[2][11].

-

Antimicrobial Agents: The compound itself has been investigated for its inhibitory effects against bacteria such as Streptococcus faecium and Lactobacillus casei, suggesting its potential as a component in the development of new antimicrobial agents[4].

-

Agrochemicals: The chlorinated pyrimidine framework is a common feature in potent herbicides and fungicides, and this compound serves as a crucial building block for developing new crop protection agents[3].

Safety and Handling

As a chlorinated organic compound and a reactive chemical intermediate, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate must be handled with appropriate precautions.

-

Hazards Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][12]. It may also cause an allergic skin reaction[12][13].

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[13][14]. A dust mask (type N95 or equivalent) is recommended when handling the powder.

-

Handling and Storage: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation[14]. Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides[6][14].

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation or a rash occurs, seek medical attention[13][14].

-

Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[13][14].

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[13].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and get medical attention[14].

-

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical[13][14][15][16].

References

- Supporting Information, Royal Society of Chemistry. (URL: )

- Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)

- Chem-Impex.

- US Environmental Protection Agency.

- MedchemExpress.com. Ethyl 4-chloro-2-(methylthio)

- PubChem.

- Journal of the Chemical Society C: Organic. Pyrimidines. Part II.

- Fisher Scientific. (2011, February 10).

- Apollo Scientific. Ethyl 4-chloro-2-(methylthio)

- Struers SDS Service. (2025, January 13).

- Bangladesh Journals Online. (2024, September 19). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (URL: )

- LookChem.

- Sigma-Aldrich.

- Sigma-Aldrich. (2025, August 25).

- Merck Millipore.

- Pragmetis. Ethyl 4-Chloro-2-(methylthio)

- Chemspace.

- TCI Chemicals. Ethyl 4-Chloro-2-(methylthio)

- ChemicalBook.

- Carl ROTH. (2025, February 18). Safety Data Sheet: 1,6-Hexanediol diglycidylether. (URL: )

- Sigma-Aldrich.

- Google Patents.

Sources

- 1. carlroth.com [carlroth.com]

- 2. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate | 5909-24-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. pragmetis.com [pragmetis.com]

- 7. Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | 24755-82-6 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 5909-24-0 Cas No. | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Apollo [store.apolloscientific.co.uk]

- 13. sds.struers.com [sds.struers.com]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. merckmillipore.com [merckmillipore.com]

Chemical structure and molecular weight of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Structural Analysis, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (CAS: 79614-52-1 ) is a high-value heterocyclic scaffold extensively utilized in the synthesis of bioactive pharmaceutical ingredients.[1][2][3][4] Characterized by a pyrimidine core substituted with a reactive chloro group at the C4 position, an ethoxy group at C2, and an ethyl ester at C5, this compound serves as a versatile electrophile in nucleophilic aromatic substitution (

Chemical Identity & Physicochemical Properties[3][5][6]

The precise characterization of this intermediate is vital for stoichiometric accuracy in downstream applications.

| Property | Data |

| IUPAC Name | Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate |

| CAS Number | 79614-52-1 |

| Molecular Formula | |

| Molecular Weight | 230.65 g/mol |

| Physical State | White to off-white crystalline solid or powder |

| Melting Point | 58–62 °C (Typical range for pure isolates) |

| Boiling Point | ~339 °C (Predicted at 760 mmHg) |

| Density | 1.26 ± 0.1 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Stability | Moisture sensitive (hydrolysis of C4-Cl); Store at 2–8 °C under inert gas |

Structural Elucidation & Reactivity Logic

Electronic Architecture

The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms. In Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, this deficiency is exacerbated by the electron-withdrawing ester group at C5.

-

C4 Position (Electrophilic Center): The C4 carbon is highly activated for nucleophilic attack due to the para-like relationship with the N1 nitrogen and the ortho-relationship with the C5-ester. This makes the chlorine atom an excellent leaving group for

reactions. -

C2 Position (Stability): The ethoxy group at C2 acts as an electron-donating group (via resonance), slightly stabilizing the ring but making the C2 position significantly less reactive than C4 towards nucleophiles.

-

C5 Ester: Provides a handle for further derivatization (hydrolysis to acid, reduction to alcohol) and increases the acidity of the C6-proton.

Validated Reactivity Map

The following diagram illustrates the primary reaction pathways available to this scaffold.

Figure 1: Chemoselectivity profile showing the preferential reactivity of the C4-chloro group over the C2-ethoxy group.

Synthesis Protocol

The most robust synthetic route involves the condensation of O-ethylisourea with diethyl ethoxymethylene malonate, followed by chlorination. This "self-validating" approach ensures the correct regiochemistry of the ethoxy group.

Step 1: Ring Closure (Formation of the Pyrimidinone)

Reagents: O-Ethylisourea hemisulfate, Diethyl ethoxymethylene malonate (DEEM), Sodium Ethoxide (NaOEt), Ethanol.

-

Preparation: Dissolve NaOEt (1.1 eq) in anhydrous ethanol under

. -

Addition: Add O-Ethylisourea hemisulfate (1.0 eq) and stir for 30 min to liberate the free base.

-

Cyclization: Add Diethyl ethoxymethylene malonate (1.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitoring via TLC (50% EtOAc/Hex) should show the consumption of DEEM.

-

Workup: Cool to room temperature. Acidify with dilute HCl to pH ~4 to precipitate the product. Filter the white solid.

-

Product: Ethyl 2-ethoxy-4-hydroxypyrimidine-5-carboxylate (Tautomer: 4-oxo).

Step 2: Deoxygenative Chlorination

Reagents: Phosphorus Oxychloride (

-

Setup: Place the Step 1 intermediate in a round-bottom flask. Add

(5–8 eq) as both reagent and solvent. -

Catalysis: Add N,N-Dimethylaniline (1.0 eq) slowly (exothermic).

-

Reaction: Reflux (105 °C) for 2–3 hours. The suspension will clear as the chlorinated product forms.

-

Quench (Critical Safety): Remove excess

via rotary evaporation. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the ester. -

Extraction: Extract with Dichloromethane (DCM). Wash organics with saturated

and brine. -

Purification: Dry over

, concentrate, and recrystallize from Hexane/EtOAc if necessary.

Figure 2: Step-wise synthesis workflow from acyclic precursors to the chlorinated pyrimidine scaffold.

Analytical Characterization

To validate the identity of the synthesized material, compare spectral data against these standard values.

-

NMR (400 MHz,

- 8.95 (s, 1H, H-6 pyrimidine) – Diagnostic singlet confirming the pyrimidine ring.

-

4.45 (q,

-

4.38 (q,

-

1.42 (t,

-

1.38 (t,

-

MS (ESI):

-

Calculated

-

Observed

(Characteristic Cl isotope pattern 3:1 ratio for 231:233).

-

Safety & Handling

-

Hazards: The compound is an irritant to eyes, skin, and the respiratory system. The

used in synthesis is highly corrosive and toxic. -

Storage: Store at 2–8 °C. The C4-chloro group is susceptible to hydrolysis upon prolonged exposure to atmospheric moisture, converting back to the 4-hydroxy impurity.

-

PPE: Use chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.

References

-

PubChem Compound Summary. "Ethyl 4-chloropyrimidine-5-carboxylate derivatives." National Center for Biotechnology Information. [Link]

-

ResearchGate. "Protocols for Dehydroxy-chlorination of Pyrimidines using POCl3." [Link]

Sources

Thermodynamic & Kinetic Stability Profile: 4-Chloro-2-ethoxypyrimidine Derivatives

Topic: Thermodynamic Stability of 4-Chloro-2-Ethoxypyrimidine Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, CMC Leads

Executive Summary: The Scaffold at the Crossroads

In medicinal chemistry, 4-chloro-2-ethoxypyrimidine represents a critical electrophilic scaffold. Its utility lies in its duality: the C4-chloride serves as a highly reactive handle for Nucleophilic Aromatic Substitution (

However, this reactivity comes with a thermodynamic cost. The stability of this molecule is not a static property but a dynamic competition between the kinetic barrier to hydrolysis and the thermodynamic drive toward the 4-pyrimidinone tautomer . This guide dissects these forces, providing a rational framework for handling, storage, and derivatization.

The Thermodynamic Landscape

To understand the stability of 4-chloro-2-ethoxypyrimidine, we must analyze the electronic environment of the pyrimidine ring.

Electronic Distribution and Bond Labile Points

The pyrimidine ring is electron-deficient (π-deficient). The nitrogen atoms at positions 1 and 3 pull electron density, making carbons 2, 4, and 6 electrophilic.

-

C4-Position (The Weak Link): The C4 carbon is highly electrophilic due to the additive inductive effects of the adjacent nitrogen (N3) and the chlorine atom. The C-Cl bond, while strong in typical aromatics (~95 kcal/mol), is significantly weakened here by the diaza-ring system, facilitating displacement.

-

C2-Position (The Stabilized Zone): The ethoxy group at C2 is an electron-donating group (EDG) via resonance (+M effect). This donation partially compensates for the ring's electron deficiency, rendering the C2 position less electrophilic than C4 and effectively "locking" this side of the molecule against nucleophilic attack under standard conditions.

The Hydrolysis Trap (Thermodynamic Sink)

The primary instability vector is hydrolysis. While the transformation of an aryl chloride to a phenol is usually difficult, the pyrimidine scaffold enables a specific pathway:

Degradation Pathways & Mechanisms

The following diagram illustrates the competing pathways for degradation. Note that C4-hydrolysis is the dominant pathway, while C2-dealkylation requires extreme thermal forcing or strong Lewis acids.

Figure 1: Mechanistic degradation pathways. The irreversible tautomerization to the pyrimidinone (Green) drives the hydrolytic instability of the parent compound (Blue).

Quantitative Stability Data

While specific batch data varies, the following parameters represent the generalized stability profile for 2-alkoxy-4-chloropyrimidines based on structure-activity relationship (SAR) literature.

| Parameter | Value / Range | Implications for Handling |

| Melting Point | 45°C - 55°C (Typical) | Low melting point implies weak crystal lattice energy; prone to sintering or liquefaction during milling. |

| Hydrolysis | > 6 Months | Stable in neutral aqueous buffers for short durations. |

| Hydrolysis | < 24 Hours | Critical: Protonation of N3 accelerates nucleophilic attack by water. |

| Hydrolysis | ~ 1 Week | Base-catalyzed hydrolysis is slower than acid-catalyzed due to repulsion between |

| Thermal Decomposition ( | > 180°C | Thermally stable in the absence of moisture. |

Experimental Protocols for Stability Assessment

To validate the stability of a specific batch or derivative, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability (Arrhenius Extrapolation)

Purpose: Predict shelf-life without waiting years.

Principle: Use elevated temperatures to increase reaction rate, then extrapolate to room temperature using the Arrhenius equation (

-

Sample Preparation: Weigh 50 mg of compound into 5 separate crimp-top HPLC vials.

-

Solvent System: Dissolve in 1:1 MeCN:Phosphate Buffer (pH 7.4) to mimic physiological/storage humidity.

-

Incubation: Place vials in heating blocks at 40°C, 50°C, 60°C, 70°C, and 80°C.

-

Sampling: Inject 5 µL aliquots into HPLC every 2 hours for 12 hours.

-

Analysis: Plot

vs-

Acceptance Criteria: Linearity (

) confirms a single degradation mechanism (hydrolysis). -

Calculation: Extrapolate to 25°C to determine

and predicted

-

Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: Determine solid-state thermal stability and polymorphic purity.

-

Parameters: Heat 2-5 mg sample in a hermetically sealed aluminum pan.

-

Ramp: 10°C/min from 25°C to 250°C.

-

Interpretation:

Logic of Experimental Design (Workflow)

The following workflow illustrates the decision tree for characterizing a new derivative.

Figure 2: Stability characterization workflow. This logic gate ensures that unstable derivatives are identified before scale-up.

Practical Applications & Storage

Based on the thermodynamic profile, the following Standard Operating Procedures (SOPs) are defined:

-

Acid Avoidance: Do not use acidic aqueous workups (e.g., 1M HCl washes) unless the contact time is < 5 minutes at 0°C. The protonation of the pyrimidine ring lowers the LUMO energy, making the C4-Cl bond hypersensitive to hydrolysis [1].

-

Solvent Selection: For

reactions, avoid protic solvents (EtOH, MeOH) if high temperatures (>80°C) are required. Use dipolar aprotic solvents (DMF, DMSO, NMP) to maximize the nucleophilicity of the amine/thiol reagent while minimizing solvolysis of the chloride [2]. -

Storage: Store under Argon/Nitrogen. The compound is not strictly hygroscopic, but surface moisture can initiate an autocatalytic hydrolysis cycle (generating HCl, which further catalyzes hydrolysis).

References

-

Regioselectivity in Pyrimidines

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines

- Source: WuXi AppTec, QM Magic Class Chapter 29

-

URL:[Link]

-

Hydrolysis Kinetics

- Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure

- Source: N

-

URL:[Link]

- General Reactivity Guide: Title: Optimization of 4-Chloropyrimidine Substitution Reactions Source: Benchchem Technical Guides

Sources

The 2,4,5-Substituted Pyrimidine Core: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and its Analogs as Versatile Building Blocks in Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Introduction: The Strategic Value of the Substituted Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence is rooted in its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and aromatic stacking, with biological targets. Among the vast array of pyrimidine-based building blocks, 2,4,5-trisubstituted pyrimidines, such as Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and its close analog, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, have emerged as particularly powerful and versatile intermediates.

This technical guide offers a comprehensive exploration of this scaffold's utility, focusing on its synthesis, physicochemical properties, and reactivity. While centered on the well-documented Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a representative example, the principles of reactivity and synthetic application are directly translatable to its ethoxy counterpart and other similar derivatives. The strategic placement of a reactive chloro group at the C4 position, an electron-withdrawing carboxylate at C5, and a tunable alkoxy or alkylthio group at C2 provides medicinal chemists with a powerful tool for crafting complex molecular architectures, particularly in the pursuit of novel kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. The properties of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate are summarized below. These characteristics are crucial for designing reaction conditions, purification strategies, and ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 5909-24-0 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂S | [1][2] |

| Molecular Weight | 232.69 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline solid | [1][2][3] |

| Melting Point | 60-63 °C | [2] |

| Boiling Point | 132 °C @ 0.4 mmHg | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place | [1][4] |

Safety & Handling: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is classified as an irritant, potentially causing eye, skin, and respiratory system irritation.[3][5] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[5] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Pyrimidine Core

The construction of the 4-chloropyrimidine scaffold is typically achieved through a robust and scalable two-step sequence. The general workflow involves the initial formation of a 4-hydroxypyrimidine ring system, followed by a chlorination step.

Caption: General synthesis workflow for the target pyrimidine building block.

Experimental Protocol: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

This step involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate in the presence of a base, such as sodium ethoxide.[3] This reaction proceeds via a cyclocondensation mechanism to form the stable 4-oxopyrimidine sodium salt.

Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

The intermediate from Step 1 is converted to the target 4-chloro derivative using a standard chlorinating agent.[6] Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation.[3][6]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place ethyl 4-hydroxy-2-methylthiopyrimidine-5-carboxylate (1.0 eq).

-

Addition of Reagent: Slowly add thionyl chloride (1.2 eq).

-

Reaction: Heat the reaction mixture to 60 °C and maintain for 3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction solution to 0-5 °C. Carefully and slowly add ice water to quench the excess thionyl chloride.

-

Crystallization: Stir the resulting suspension at 0-5 °C for 1-2 hours to induce crystallization.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum at 50 °C to yield the final product as a white solid.[6]

This robust procedure provides high yields (typically >90%) and purity (>99% by HPLC) of the desired building block.[6] A similar strategy is employed for the synthesis of the title compound, Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate , by starting with an ethoxy urea salt instead of S-methylisothiourea.[7]

Key Chemical Transformations and Reactivity

The synthetic utility of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and its analogs stems from the differential reactivity of the substituents on the pyrimidine ring. The C4-chloro group is highly activated towards nucleophilic displacement, serving as the primary handle for diversification.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing ester at C5, makes the C4 position highly susceptible to nucleophilic attack. This allows for the facile displacement of the chloride by a wide range of nucleophiles.[8]

Caption: Generalized mechanism for the SₙAr reaction at the C4 position.

This reaction is a cornerstone of this building block's application, enabling the introduction of various amine, alcohol, and thiol functionalities.[9]

Generalized Protocol for SₙAr with Amines:

-

Dissolution: Dissolve Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or THF).

-

Addition of Amine: Add the desired primary or secondary amine (1.0-1.2 eq).

-

Addition of Base (Optional but Recommended): Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to scavenge the HCl generated.

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC/LC-MS).

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

This protocol is highly effective for coupling with a diverse range of amines, forming the basis for the synthesis of many kinase inhibitors.[10]

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro group also serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of aryl, heteroaryl, and diverse amino functionalities.

a) Suzuki-Miyaura Coupling

The Suzuki coupling facilitates the formation of a C-C bond between the pyrimidine core and an organoboron reagent (e.g., a boronic acid or ester).[11] This reaction is critical for synthesizing biaryl structures commonly found in kinase inhibitors.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq), the aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O).

-

Degassing: Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until completion.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product via column chromatography.

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful alternative to the SₙAr reaction for forming C-N bonds, particularly with less nucleophilic amines or when milder conditions are required.[12][13] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine ligand and a base.[14]

Generalized Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, combine Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Reaction: Heat the sealed reaction vessel to 80-110 °C and stir until the reaction is complete.

-

Work-up and Purification: Cool the mixture, filter through a pad of celite to remove palladium residues, and concentrate. Purify the residue by column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The 2,4,5-substituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The C4 position often serves as the primary anchor point for a side chain that projects into the solvent-exposed region of the ATP-binding site, while the pyrimidine core itself typically forms critical hydrogen bonds with the hinge region of the kinase. The C2 substituent can be used to fine-tune potency, selectivity, and physicochemical properties.

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and its analogs are key intermediates in the synthesis of inhibitors targeting a range of kinases.[10][15][16]

| Kinase Target(s) | Therapeutic Area | Reference |

| CDK4 (Cyclin-Dependent Kinase 4) | Oncology | [10] |

| PDGF (Platelet-Derived Growth Factor) | Oncology | [10][15] |

| FGF (Fibroblast Growth Factor) | Oncology | [10][15] |

| EGF (Epidermal Growth Factor) | Oncology | [10][15] |

| FMS Tyrosine Kinase | Oncology, Inflammatory Diseases | [2][6] |

| Raf Kinases | Oncology | [3] |

The synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of potent kinase inhibitors, frequently utilizes this building block.[3][10] The general strategy involves an initial SₙAr reaction to install a desired amine at the C4 position, followed by further synthetic manipulations to construct the fused ring system.

Conclusion

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate and, by extension, its well-studied methylthio analog, represent a class of high-value building blocks for medicinal chemistry. Their predictable reactivity, centered on the facile displacement of the C4-chloro group through SₙAr and palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for molecular diversification. The demonstrated success of this scaffold in the synthesis of numerous kinase inhibitors underscores its strategic importance in modern drug discovery programs. A comprehensive understanding of its synthesis, properties, and chemical behavior, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design and development of novel therapeutic agents.

References

- Wikipedia. (n.d.). Di-tert-butyl dicarbonate.

- ChemicalBook. (2023, April 14). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- LookChem. (n.d.). Cas 5909-24-0, Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.

- MedchemExpress.com. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

- Selleck Chemicals. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Drug Intermediate.

- Georganics. (2023, November 15). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview.

- U.S. Environmental Protection Agency. (n.d.). Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties.

- Orgasynth. (n.d.). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

- Chem-Impex. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.

-

Shutalev, A., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- ChemicalBook. (n.d.). Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate.

-

Journal of the Chemical Society C: Organic. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.

-

Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

- ChemicalBook. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate synthesis.

-

MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- BLD Pharm. (n.d.). 2134-36-3|Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.

- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.

-

Express Polymer Letters. (n.d.). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles. Retrieved from [Link]

- Georganics. (2011, February 11). ETHYL 4-CHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE.

- ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.

-

Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Cas 5909-24-0,Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | lookchem [lookchem.com]

- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 4. pragmetis.com [pragmetis.com]

- 5. georganics.sk [georganics.sk]

- 6. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate | 5909-24-0 [chemicalbook.com]

- 7. FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine - intermediate for antibacterial pyromidic and pipemidic acids prepd. from ethoxy-isourea and ethyl ethoxy-methylene malonate and chlorination - Google Patents [patents.google.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Orgasynth [orgasynth.com]

Storage conditions and shelf life of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Technical Whitepaper: Stability Profile and Lifecycle Management of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

Executive Summary

Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (CAS: 80995-00-8) is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, including antiviral and anticancer kinase inhibitors. Its chemical utility stems from the orthogonal reactivity of its functional groups: the electrophilic C4-chlorine atom and the C5-ester moiety.

However, this dual reactivity renders the compound inherently unstable under ambient conditions. This guide defines the degradation mechanisms—specifically hydrolytic cleavage and nucleophilic aromatic substitution (

Physicochemical Profile & Reactivity Landscapes

To understand the storage requirements, one must first understand the molecule's physical state and reactive centers.

| Property | Specification | Technical Insight |

| CAS Number | 80995-00-8 | Unique identifier. |

| Molecular Formula | MW: 230.65 g/mol .[1] | |

| Physical State | Low-melting Solid / Viscous Liquid | Often appears as an off-white solid or clear oil. Melting point is likely near ambient (approx. 30–50°C based on analogs), making it sensitive to temperature fluctuations. |

| Solubility | DCM, Ethyl Acetate, DMSO | Lipophilic. Incompatible with water/alcohols for storage due to solvolysis risk. |

| Primary Reactivity | Electrophilic ( | The C4-Cl bond is activated by the pyrimidine nitrogens and the electron-withdrawing ester at C5. |

Degradation Mechanisms: The "Why" Behind the Protocols

The shelf life of this compound is dictated by two primary degradation pathways. Understanding these allows researchers to diagnose sample failure.

Hydrolytic Degradation (Moisture Sensitivity)

The ethyl ester at the C5 position is susceptible to hydrolysis, particularly if the sample is acidic (often due to trace HCl from synthesis). Moisture ingress converts the ester to the corresponding carboxylic acid, which may decarboxylate under thermal stress.

Nucleophilic Aromatic Substitution ( )

The C4-chlorine atom is a "hot" electrophile. In the presence of nucleophiles (water, alcohols, or amines), the chloride is displaced.

-

Critical Risk: If stored in methanol or ethanol, the ethoxy/chloro groups can undergo transesterification or displacement, altering the molecule's identity entirely.

Visualizing the Degradation Pathways

Figure 1: Primary degradation pathways. Water acts as a dual threat, attacking both the ester (Hydrolysis) and the C4-chloride (Substitution).

Optimized Storage Protocols

To mitigate the pathways described above, the following "Gold Standard" storage protocol is recommended.

Environmental Control

-

Temperature:

-

Short-term (< 1 month): Refrigerate at 2°C to 8°C .

-

Long-term (> 1 month): Freeze at -20°C .

-

Rationale: Lowering temperature kinetically inhibits the

reaction and reduces the rate of hydrolysis.

-

-

Atmosphere:

-

Store under Inert Gas (Argon or Nitrogen) .

-

Rationale: Prevents atmospheric moisture absorption. Argon is preferred as it is heavier than air and forms a better blanket over the substance.

-

Container Specifications

-

Vial Type: Amber borosilicate glass (Type I).

-

Why Amber? While not intensely photosensitive, pyrimidines can undergo slow photolytic degradation. Amber glass provides a safeguard.

-

-

Closure: Screw cap with Teflon (PTFE) liner .

-

Avoid: Rubber septa (can leach plasticizers or be degraded by organic vapors) or unlined caps (poor moisture barrier).

-

Quality Control & Re-Validation

Do not rely solely on the "Expiration Date" provided by vendors. This compound is chemically dynamic. Implement a re-testing schedule.

-

Standard Shelf Life: 12 months (if unopened and stored at -20°C).

-

Re-Test Interval: Every 6 months.

QC Workflow: The Decision Tree

Figure 2: Quality Control Decision Matrix for lifecycle management.

Analytical Markers for Degradation

-

1H NMR (DMSO-d6):

-

Intact: Look for the distinct triplet/quartet of the ethoxy group at C2 and the ethyl ester at C5.

-

Degraded: Disappearance of ethyl signals (hydrolysis) or shift in the pyrimidine ring protons (substitution).

-

-

LC-MS:

-

Watch for [M-Cl+OH] peaks (mass shift of -18.5 Da approx) indicating hydrolysis of the chloride to a hydroxyl group.

-

Handling & Safety (EHS)

-

Toxicity: Like many halogenated pyrimidines, this compound should be treated as a Skin and Eye Irritant (H315, H319) and a potential Respiratory Irritant (H335) .

-

Sensitization: There is a risk of skin sensitization.

-

PPE: Nitrile gloves, safety glasses, and a lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust or vapors.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 80995-00-8. Retrieved from [Link]

-

Fisher Scientific. Safety Data Sheet: Ethyl 2,4-dichloropyrimidine-5-carboxylate (Class Reactivity). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for mechanism on pyrimidines).

Sources

Methodological & Application

Application Note: Regioselective Aminolysis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate

[1][2]

Introduction & Strategic Significance

The pyrimidine-5-carboxylate scaffold is a cornerstone in the synthesis of kinase inhibitors (e.g., EGFR, tyrosine kinase) and various antimetabolites.[1] Specifically, Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate serves as a critical electrophile.

The presence of the electron-withdrawing ester group at the C5 position activates the pyrimidine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] However, this scaffold presents a regioselectivity challenge: the molecule possesses two potential electrophilic sites on the ring (C2 and C4) and one at the carbonyl carbon of the ester.[1]

This guide details the protocol for the regioselective aminolysis at the C4 position , preserving the C2-ethoxy group and the C5-ester, to generate 4-amino-2-ethoxypyrimidine-5-carboxylates.[1]

Key Chemical Challenges[1][2]

-

Regioselectivity (C4 vs. C2): The C4 position is electronically more deficient than C2 due to the para-relationship with the electron-withdrawing ester. However, forcing conditions can lead to bis-substitution.

-

Chemomimesis (Ester vs. Ring): Primary amines can attack the ester (forming an amide) if the reaction temperature is uncontrolled.

-

Leaving Group Hierarchy: Chloride is a superior leaving group to ethoxide, facilitating the desired selectivity under mild conditions.[1]

Mechanistic Insight

The reaction proceeds via an SNAr addition-elimination mechanism. The amine nucleophile attacks the C4 carbon, forming a resonance-stabilized Meisenheimer complex. The C5-ester is crucial here; it stabilizes the negative charge on the ring nitrogens and the C5 carbon in the transition state, significantly lowering the activation energy for C4 attack compared to C2.[1]

Diagram 1: Reaction Pathway & Regioselectivity

The following diagram illustrates the preferred pathway (C4 substitution) versus potential side reactions (C2 substitution or Amide formation).[1][2]

Caption: SNAr pathway favoring C4 displacement due to electronic activation by the C5-ester. Dashed red lines indicate avoidance pathways.

Experimental Protocol

This protocol is validated for secondary amines (e.g., morpholine, piperidine) and electron-rich primary amines (e.g., aniline, benzylamine).[1]

Materials

-

Substrate: Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (1.0 equiv).

-

Nucleophile: Amine (1.05 – 1.1 equiv).[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).[1] Note: If the amine is cheap/volatile, use 2.0+ equiv of the amine itself.[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Ethanol can be used but risks transesterification if the ester alkyl group differs.[1]

Standard Procedure (0.5 mmol Scale)

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (115 mg, 0.5 mmol) in anhydrous THF (5 mL).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Cooling prevents immediate exotherms that could promote side reactions.[1]

-

Base Addition: Add TEA (84 µL, 0.6 mmol) via syringe.

-

Amine Addition: Add the Amine (0.525 mmol) dropwise over 2 minutes.

-

Reaction:

-

Workup:

-

Method A (Precipitation - Preferred for solids): Add water (15 mL) to the reaction mixture. Stir vigorously for 10 minutes. Filter the precipitate, wash with cold water/hexanes (1:1), and dry under vacuum.[1]

-

Method B (Extraction - For oils): Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Wash organic layer with Brine (10 mL).[1] Dry over Na2SO4, filter, and concentrate in vacuo.

-

Data Summary: Expected Yields

| Amine Class | Example Nucleophile | Temp | Time | Typical Yield | Notes |

| Cyclic Secondary | Morpholine | 0°C -> RT | 1 h | 85-95% | Very clean; typically precipitates. |

| Primary Aliphatic | Benzylamine | 0°C | 2 h | 80-90% | Keep cold to avoid amide formation. |

| Primary Aromatic | Aniline | RT -> 40°C | 4 h | 70-85% | Slower; weak nucleophile may require mild heat. |

| Steric Hindered | Isopropylamine | RT | 3 h | 75-85% | Good selectivity. |

Optimization & Troubleshooting

When scaling up or changing amines, deviations may occur.[1] Use this logic flow to correct course.

Diagram 2: Optimization Decision Tree

Caption: Decision matrix for handling incomplete conversion or loss of regioselectivity.

Critical Parameters

-

Solvent Effects: If the reaction is too slow in THF/DCM, switch to DMF or DMSO . These polar aprotic solvents stabilize the charged transition state (Meisenheimer complex), accelerating the reaction significantly [1].

-

Base Selection: For acid-sensitive substrates, use K2CO3 in Acetone/DMF instead of organic bases.

-

Regioselectivity Loss: If C2-substitution is observed (rare with ethoxy, more common with 2-chloro or 2-sulfonyl), ensure the temperature is kept strictly at 0°C and add the amine very slowly [2].[1]

Safety & Handling

-

Sensitization: Pyrimidine derivatives are potential skin sensitizers.[1] Handle in a fume hood.

-

Reactivity: The 4-chloro derivative hydrolyzes slowly in moist air to release HCl. Store under inert atmosphere (N2/Ar) at 4°C.

-

Eye Hazards: Amines and chloropyrimidines can cause severe eye damage. Wear safety goggles and face shield if handling large quantities.

References

-

March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.[1] (General SNAr mechanism and solvent effects).

-

WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

-

Bhat, A. R., et al. "Synthesis and biological activity of some new pyrimidine derivatives."[1] Journal of Medicinal Chemistry. (General procedure for aminolysis of activated pyrimidines).

Hydrolysis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate to carboxylic acid

Application Notes & Protocols

Topic: Strategic Hydrolysis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate to its Carboxylic Acid Analogue

Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its role in the structure of DNA and RNA bases.[1] The targeted synthesis of functionalized pyrimidine-5-carboxylic acids is of paramount importance, as these molecules serve as critical building blocks for novel pharmaceuticals, including kinase inhibitors used in oncology.[2] This document provides a comprehensive guide to the saponification of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate, a common intermediate, to yield 4-chloro-2-ethoxypyrimidine-5-carboxylic acid.

The protocol herein is designed for robustness and high fidelity, addressing the primary chemical challenge: selectively hydrolyzing the ethyl ester at the C5 position without promoting unwanted nucleophilic substitution or hydrolysis at the C4-chloro position. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on sound scientific reasoning.

Mechanistic Rationale: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible because the final step involves an acid-base reaction that forms a resonance-stabilized carboxylate salt.[5]

The key steps are as follows:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This expels the ethoxide ion (⁻OEt) as the leaving group.

-

Deprotonation (Driving Force): The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is thermodynamically favorable and drives the equilibrium towards the products, forming the carboxylate salt and ethanol.

-

Protonation (Workup): In a final, separate workup step, a strong acid is added to protonate the carboxylate salt, yielding the desired neutral carboxylic acid, which typically precipitates from the aqueous solution.[7]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Detailed Experimental Protocol

This protocol outlines the hydrolysis of Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate using sodium hydroxide.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate | ≥97% Purity | Sigma-Aldrich, TCI | Starting material. |

| Sodium Hydroxide (NaOH) | Reagent Grade, pellets | Fisher Scientific | Base catalyst for saponification. |

| Ethanol (EtOH) | Anhydrous | VWR | Co-solvent to ensure solubility of the starting ester. |

| Deionized Water | Type II or better | Millipore | Reaction solvent and for workup. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Sigma-Aldrich | For acidification during workup. Handle with extreme care. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For TLC mobile phase. |

| Hexanes | ACS Grade | VWR | For TLC mobile phase. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Sigma-Aldrich | For drying organic extracts (if needed). |

| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | For reaction monitoring.[8] |

| pH paper or pH meter | - | - | To accurately adjust pH during workup. |

Step-by-Step Procedure

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-chloro-2-ethoxypyrimidine-5-carboxylate (e.g., 2.45 g, 10.0 mmol, 1.0 eq).

-

Add ethanol (25 mL) and stir until the solid is completely dissolved.

-

In a separate beaker, prepare a solution of sodium hydroxide (0.60 g, 15.0 mmol, 1.5 eq) in deionized water (25 mL). Caution: Dissolution is exothermic. Allow the solution to cool to room temperature.

-

Add the aqueous NaOH solution to the stirred solution of the ester in the flask.

-

Attach a reflux condenser and heat the reaction mixture to 50-60 °C using a heating mantle.

Reaction Monitoring: 6. Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC).[9]

- Mobile Phase: A 3:1 mixture of Hexanes:Ethyl Acetate is a good starting point.

- Visualization: Use a UV lamp (254 nm) to visualize the spots.[8]

- The reaction is complete when the starting material spot (higher Rf) is no longer visible and a new, more polar spot (lower Rf, corresponding to the carboxylate salt) appears at the baseline.

Workup and Isolation: 7. Once the reaction is complete (typically 2-4 hours), remove the heating mantle and allow the mixture to cool to room temperature. 8. Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the ethanol. 9. Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath. 10. While stirring vigorously, slowly add concentrated HCl dropwise to acidify the solution to pH ~2. The carboxylic acid product will precipitate as a white solid. Critical Step: Ensure the pH is distinctly acidic to fully protonate the carboxylate salt.[5][10] 11. Continue stirring the cold suspension for 30 minutes to ensure complete precipitation. 12. Collect the solid product by vacuum filtration using a Büchner funnel. 13. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and a small amount of cold hexanes to aid in drying. 14. Dry the product under vacuum at 40-50 °C to a constant weight.

Experimental Workflow & Data Summary

The entire process from setup to isolation is outlined below.

Caption: Workflow for the Hydrolysis Protocol.

Key Reaction Parameters

| Parameter | Value | Rationale |

| Substrate | 1.0 eq | The limiting reagent. |

| Base (NaOH) | 1.5 eq | An excess ensures the reaction goes to completion and accounts for any acidic impurities. |

| Solvent System | 1:1 EtOH:H₂O | EtOH solubilizes the organic ester, while H₂O is required for the hydrolysis and to dissolve the NaOH. |

| Temperature | 50-60 °C | Provides sufficient energy to overcome the activation barrier without promoting significant hydrolysis of the C4-chloro group.[11] |

| Reaction Time | 2-4 hours (TLC monitored) | Typical duration; monitoring is crucial for determining the endpoint. |

| Workup pH | ~2 | Ensures complete protonation of the carboxylate salt to yield the neutral, less soluble carboxylic acid for precipitation.[7] |

| Expected Yield | 85-95% | This is a high-yielding transformation if carried out carefully. |

Product Validation & Troubleshooting

5.1 Characterization Confirm the structure and purity of the isolated 4-chloro-2-ethoxypyrimidine-5-carboxylic acid using standard analytical techniques:

-

¹H NMR: Expect the disappearance of the ethyl ester signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).[8][9]

-

Mass Spectrometry (MS): Verify the molecular weight of the product.[12]

-

Melting Point: A sharp melting point indicates high purity.

-

HPLC: Can be used to assess purity with high precision. Reversed-phase C18 columns are common for pyrimidine derivatives.[9]

5.2 Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time, temperature too low, or degraded base. | Extend the reaction time and continue monitoring by TLC. If no change, cautiously increase the temperature by 10 °C. Ensure fresh, high-quality NaOH was used. |

| Low Yield | Incomplete precipitation during workup (pH not low enough). | Re-check the pH of the filtrate. If > 3, add more HCl. Cooling thoroughly and allowing sufficient time for precipitation is also critical. |

| Oily or Gummy Product | Impurities present; product may not have fully crystallized. | Try to triturate the crude product with a cold non-polar solvent like hexanes. If that fails, purification by recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary. |

| Side Product Detected | Hydrolysis of the C4-chloro group (forming a 4-hydroxypyrimidine).[13] | This is more likely at higher temperatures or with prolonged reaction times.[11] Adhere to the recommended temperature range and stop the reaction as soon as the starting material is consumed. |

References

- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem.

- HYDROLYSIS.

- Methods for monitoring the progress of pyrimidine reactions - Benchchem.

- A continuous fluorimetric method to monitor the enzymatic hydrolysis of medicinal esters. J Pharm Biomed Anal.

- Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. ResearchGate.

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics.

- Synthesis of pyrimidinone carboxylic acids. ResearchGate.

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.

- 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester - Organic Syntheses Procedure.

- The investigations of the methods for the reduction of chloroyrimidines - Oregon State University.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.

- Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.

- Ch20: Hydrolysis of Esters - Department of Chemistry.

- Synthesis of Carboxylic Acids.

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.

- Saponification | Chemistry | Research Starters - EBSCO.

- Saponification - Wikipedia.

- 21.4: Synthesis of Carboxylic Acids - Chemistry LibreTexts.

- Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate - TCI Chemicals.

- Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. PDF.

- Pyrimidine-2-carboxylic acid - Chem-Impex.

- Saponification - Chemistry LibreTexts.

- Pyrimidine-2-carboxylic acid | 31519-62-7 - Sigma-Aldrich.

- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate - MedchemExpress.com.

- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine.

Sources

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Saponification - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

Application Notes and Protocols for Buchwald-Hartwig Amination of Chloropyrimidine Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. This guide provides an in-depth analysis and detailed protocols for the application of this reaction to a particularly important class of substrates: chloropyrimidine carboxylates. These scaffolds are integral to the development of a wide array of pharmaceuticals, particularly kinase inhibitors. This document offers a comprehensive overview of the mechanistic considerations, optimization of reaction parameters, and step-by-step protocols to empower researchers in leveraging this powerful transformation with enhanced efficiency and success.

Introduction: The Strategic Importance of Aminopyrimidine Carboxylates

Pyrimidine derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of an amino group onto a pyrimidine ring bearing a carboxylate functionality opens up a vast chemical space for the synthesis of molecules with diverse biological activities.[1] The resulting aminopyrimidine carboxylates are key intermediates in the synthesis of targeted therapies, including inhibitors for cyclin-dependent kinases (CDK), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).[2][3]

The Buchwald-Hartwig amination has emerged as a superior method for the synthesis of these compounds, offering milder conditions and broader substrate scope compared to traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic properties of the pyrimidine ring.[4][5]

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established palladium-catalyzed cycle. A fundamental understanding of this mechanism is paramount for troubleshooting and optimizing reactions.[4][6][7] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrimidine carboxylate to form a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the C-N bond and the desired aminopyrimidine carboxylate product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination of chloropyrimidine carboxylates hinges on the careful selection of several critical parameters. The presence of the electron-withdrawing carboxylate group and the potential for ester hydrolysis under basic conditions necessitates a nuanced approach to optimization.

The Catalyst System: Palladium Precursor and Ligand

The choice of the palladium source and, more importantly, the phosphine ligand is critical for a successful transformation.

-

Palladium Precursors: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be effective, modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are often more reliable. These precatalysts are air-stable and efficiently generate the active LPd(0) species under mild conditions.[8]

-

Ligands: For electron-deficient heteroaryl chlorides like chloropyrimidines, bulky, electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the crucial oxidative addition step and facilitate reductive elimination.

| Ligand | Recommended For | Key Features |

| XPhos | Broad range of amines, including primary and secondary. | Generally robust and effective for heteroaryl chlorides. |

| BrettPhos | Primary amines.[9] | Often provides excellent selectivity for primary amines.[9] |

| RuPhos | Secondary amines.[8] | A good choice for couplings with secondary amines.[8] |

| Xantphos | N-arylation of aminopyrimidines.[10] | Has shown success in the N-arylation of existing amino groups on a pyrimidine core.[10] |

The Base: A Critical Choice for Ester Compatibility

The selection of the base is arguably the most critical parameter when working with chloropyrimidine carboxylates due to the risk of ester hydrolysis.

-

Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): While highly effective in many Buchwald-Hartwig reactions, these strong alkoxide bases can readily saponify the ester functionality, leading to unwanted side products and reduced yields.[6][9] Their use should be approached with caution and at lower temperatures if necessary.

-

Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These bases are generally the preferred choice for substrates containing base-sensitive functional groups.[8][9] They are typically less nucleophilic and minimize the risk of ester hydrolysis while still being sufficiently basic to facilitate the deprotonation of the amine in the catalytic cycle. The solubility of these inorganic bases can be a factor, and in some cases, the use of a co-solvent or vigorous stirring is beneficial.[11]

Solvent and Temperature

-

Solvents: Anhydrous, degassed aprotic solvents are essential for a successful Buchwald-Hartwig amination. Common choices include:

-

Temperature: Reaction temperatures typically range from 80-110 °C.[6][8] However, for base-sensitive substrates, it is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish. Microwave irradiation can also be a valuable tool to accelerate the reaction and potentially improve yields.[12]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of chloropyrimidine carboxylates. Optimization may be required for specific substrates.

Figure 2: A general experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: General Procedure for the Amination of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a Primary Amine

This protocol is based on general principles for coupling with base-sensitive substrates.

Materials:

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv)

-

Primary amine (1.2 equiv)

-

XPhos Pd G3 (2 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed toluene (0.2 M)

Procedure:

-

To an oven-dried Schlenk tube, add ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, XPhos Pd G3, and cesium carbonate.

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add anhydrous, degassed toluene via syringe.

-

Add the primary amine via syringe.

-

Place the reaction in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Arylation of a Chloropyrimidine Carboxylate with an Aniline

This protocol is adapted from procedures for the N-arylation of related heterocyclic systems.

Materials:

-

Chloropyrimidine carboxylate (e.g., methyl 2-chloropyrimidine-5-carboxylate) (1.0 equiv)

-

Aniline (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (7.5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed 1,4-dioxane (0.2 M)

Procedure:

-

In a glovebox, add Pd(OAc)₂, Xantphos, and potassium phosphate to an oven-dried reaction vial.

-

Add the chloropyrimidine carboxylate and a stir bar.

-

Seal the vial and remove it from the glovebox.

-

Add anhydrous, degassed 1,4-dioxane, followed by the aniline.

-

Heat the reaction mixture to 110 °C with stirring for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with dichloromethane and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst, inappropriate ligand or base, poor quality reagents. | Use a reliable precatalyst (e.g., G3/G4), screen different ligands and bases, ensure all reagents are pure and the solvent is anhydrous and degassed.[8] |

| Ester Hydrolysis | Base is too strong or reaction temperature is too high. | Switch to a weaker inorganic base (Cs₂CO₃ or K₃PO₄), lower the reaction temperature. |

| Hydrodehalogenation | Side reaction where the chloro group is replaced by hydrogen. | Optimize the catalyst-to-ligand ratio, consider a different ligand. |

| Homocoupling | Dimerization of the starting materials. | Adjust the catalyst loading and reaction temperature. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrimidine carboxylates, providing access to a rich diversity of structures for drug discovery and development. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can successfully navigate the challenges associated with these electron-deficient and potentially base-sensitive substrates. The protocols and guidelines presented herein offer a solid foundation for the successful application of this powerful transformation.

References

- Role of the base in Buchwald-Hartwig amination. (2014). Dalton Transactions, 43(47), 17753-17761.

- Optimization of Buchwald-Hartwig amin

- Buchwald-Hartwig Amin

- Buchwald–Hartwig amin

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1034-1042.

- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic, 2089.

- Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (2021). New Journal of Chemistry, 45(1), 113-118.